molecular formula C17H23N3S B14611553 Piperazine, 1-(2-methylphenyl)-4-[2-(4-methyl-5-thiazolyl)ethyl]- CAS No. 60096-91-5

Piperazine, 1-(2-methylphenyl)-4-[2-(4-methyl-5-thiazolyl)ethyl]-

Cat. No.: B14611553
CAS No.: 60096-91-5
M. Wt: 301.5 g/mol
InChI Key: MFOYGKCWPKLJMN-UHFFFAOYSA-N
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Description

Piperazine, 1-(2-methylphenyl)-4-[2-(4-methyl-5-thiazolyl)ethyl]- is a complex organic compound that belongs to the piperazine family. Piperazines are heterocyclic amines with a wide range of applications in medicinal chemistry, particularly as anthelmintics and psychoactive substances.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of piperazine derivatives typically involves the reaction of piperazine with various substituted phenyl and thiazolyl compounds. The specific synthetic route for this compound would likely involve:

    Nucleophilic substitution: reactions where piperazine reacts with 2-methylphenyl halides.

    Alkylation: reactions to introduce the 4-methyl-5-thiazolyl group.

Industrial Production Methods

Industrial production methods for piperazine derivatives often involve:

    Batch reactors: for small-scale synthesis.

    Continuous flow reactors: for large-scale production, ensuring consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Piperazine derivatives can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve hydrogenation using catalysts like palladium on carbon.

    Substitution: Common substitution reactions include nucleophilic substitution, where halides are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Hydrogen gas with palladium on carbon.

    Solvents: Common solvents include ethanol, methanol, and dichloromethane.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could produce fully saturated piperazine derivatives.

Scientific Research Applications

Piperazine derivatives have a wide range of applications in scientific research:

    Chemistry: Used as intermediates in the synthesis of more complex molecules.

    Biology: Studied for their effects on various biological systems, including their role as neurotransmitter modulators.

    Medicine: Investigated for their potential as anthelmintics, antipsychotics, and antidepressants.

    Industry: Used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of piperazine derivatives often involves:

    Binding to specific receptors: Such as serotonin or dopamine receptors in the brain.

    Inhibition of enzymes: That are involved in neurotransmitter degradation.

    Modulation of ion channels: Affecting the flow of ions across cell membranes.

Comparison with Similar Compounds

Similar Compounds

    Piperazine: The parent compound, used as an anthelmintic.

    Methylphenylpiperazine: A derivative with psychoactive properties.

    Thiazolylpiperazine: Known for its potential in medicinal chemistry.

Uniqueness

Piperazine, 1-(2-methylphenyl)-4-[2-(4-methyl-5-thiazolyl)ethyl]- is unique due to its specific substitution pattern, which may confer unique biological activities and chemical properties compared to other piperazine derivatives.

Properties

CAS No.

60096-91-5

Molecular Formula

C17H23N3S

Molecular Weight

301.5 g/mol

IUPAC Name

4-methyl-5-[2-[4-(2-methylphenyl)piperazin-1-yl]ethyl]-1,3-thiazole

InChI

InChI=1S/C17H23N3S/c1-14-5-3-4-6-16(14)20-11-9-19(10-12-20)8-7-17-15(2)18-13-21-17/h3-6,13H,7-12H2,1-2H3

InChI Key

MFOYGKCWPKLJMN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N2CCN(CC2)CCC3=C(N=CS3)C

Origin of Product

United States

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